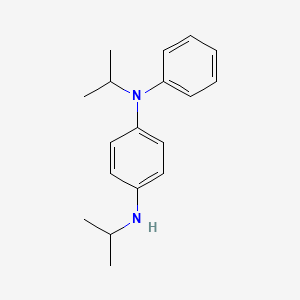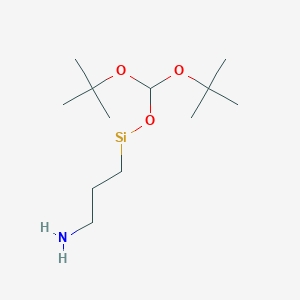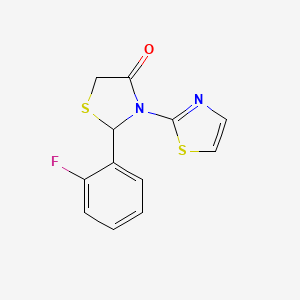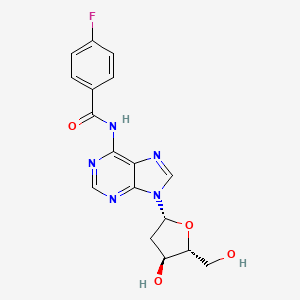
2'-Deoxy-N-(4-fluorobenzoyl)adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-N-(9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and have been extensively studied for their potential therapeutic applications, particularly in antiviral and anticancer treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Purine Nucleoside: The initial step involves the formation of the purine nucleoside through a glycosylation reaction between a purine base and a protected sugar derivative.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction, often using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Benzamide Formation: The final step involves the coupling of the fluorinated nucleoside with a benzoyl chloride derivative to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially different biological activities.
Scientific Research Applications
4-Fluoro-N-(9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The compound exerts its effects primarily by mimicking natural nucleosides and incorporating into DNA or RNA, thereby disrupting the replication process. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells or viruses. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: Another nucleoside analog used primarily for antiviral treatments.
Gemcitabine: A nucleoside analog used in cancer therapy.
Fludarabine: Used in the treatment of hematological malignancies.
Uniqueness
4-Fluoro-N-(9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is unique due to the presence of the fluorine atom, which enhances its stability and bioavailability. This makes it a promising candidate for further development in therapeutic applications.
Properties
CAS No. |
90335-44-7 |
|---|---|
Molecular Formula |
C17H16FN5O4 |
Molecular Weight |
373.3 g/mol |
IUPAC Name |
4-fluoro-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C17H16FN5O4/c18-10-3-1-9(2-4-10)17(26)22-15-14-16(20-7-19-15)23(8-21-14)13-5-11(25)12(6-24)27-13/h1-4,7-8,11-13,24-25H,5-6H2,(H,19,20,22,26)/t11-,12+,13+/m0/s1 |
InChI Key |
GBJOLZBKTCCYGU-YNEHKIRRSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=C(C=C4)F)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=C(C=C4)F)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


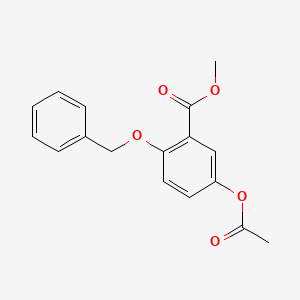
![2-[(Butylamino)methyl]-2,3-dihydro-1,4-benzodioxin-5-OL](/img/structure/B14365152.png)
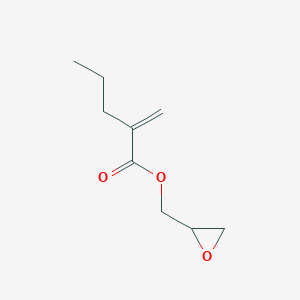
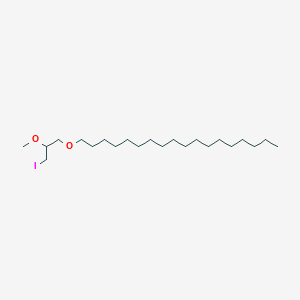

![(5E)-4-Methyl-5-[(4-methylphenyl)imino]furan-2(5H)-one](/img/structure/B14365170.png)
![N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methylprop-2-enamide](/img/structure/B14365172.png)
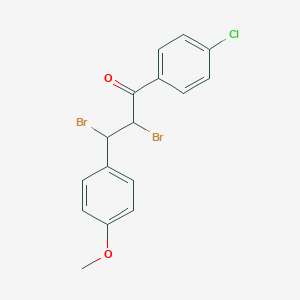
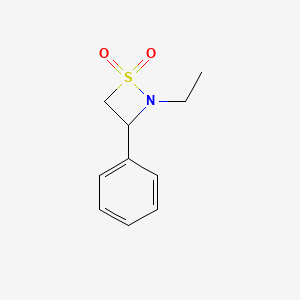
![Ethyl 2-[(tert-butylsulfanyl)methyl]prop-2-enoate](/img/structure/B14365186.png)

